molecular formula C8H4Br2N2 B099038 3,7-Dibromo-1,5-naphthyridine CAS No. 17965-72-9

3,7-Dibromo-1,5-naphthyridine

Cat. No.: B099038
CAS No.: 17965-72-9
M. Wt: 287.94 g/mol
InChI Key: BHEMSCKUFBIJTI-UHFFFAOYSA-N
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Description

Tigulixostat is a novel, non-purine, selective xanthine oxidase inhibitor developed by LG Chem. It is primarily designed for the treatment of gout and hyperuricemia. Gout is a type of arthritis characterized by the accumulation of uric acid crystals in the joints, leading to inflammation and pain. Tigulixostat works by inhibiting the enzyme xanthine oxidase, which is responsible for the production of uric acid .

Preparation Methods

The synthetic routes and reaction conditions for Tigulixostat are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of chemical reactions involving selective inhibition of xanthine oxidase. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Tigulixostat undergoes several types of chemical reactions, primarily focusing on its interaction with xanthine oxidase. The compound is designed to inhibit the oxidation of hypoxanthine to xanthine and xanthine to uric acid. Common reagents and conditions used in these reactions include xanthine oxidase inhibitors and controlled pH environments. The major product formed from these reactions is a significant reduction in serum uric acid levels .

Scientific Research Applications

Tigulixostat has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Tigulixostat exerts its effects by selectively inhibiting the enzyme xanthine oxidase. This enzyme is responsible for the oxidation of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting this enzyme, Tigulixostat reduces the production of uric acid, thereby lowering serum uric acid levels. The molecular targets involved include the active site of xanthine oxidase, where Tigulixostat binds and prevents the enzyme from catalyzing the oxidation reactions .

Comparison with Similar Compounds

Tigulixostat is unique compared to other xanthine oxidase inhibitors due to its non-purine structure. Similar compounds include:

Tigulixostat stands out due to its high selectivity and potency in inhibiting xanthine oxidase, as well as its favorable safety profile observed in clinical trials .

Properties

IUPAC Name

3,7-dibromo-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2/c9-5-1-7-8(12-3-5)2-6(10)4-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEMSCKUFBIJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361244
Record name 3,7-dibromo-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17965-72-9
Record name 3,7-Dibromo-1,5-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17965-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-dibromo-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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